2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO₂NH₂). This compound is particularly noteworthy due to its potential therapeutic applications, especially in the treatment of various diseases associated with aberrant signaling pathways, including cancer. The molecular structure features a sulfonamide moiety linked to a 2-oxoindole derivative, which is known for its biological activity.
This compound can be classified under organic compounds, specifically as an oxindole sulfonamide. Oxindoles are heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse pharmacological properties. The specific classification of 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide places it among potential multi-kinase inhibitors and antiproliferative agents, as indicated by recent research highlighting its synthesis and biological evaluation .
The synthesis of 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide typically involves several key steps:
The synthetic pathways are often optimized to enhance yield and reduce by-products, employing various solvents and reaction conditions .
The compound undergoes several important chemical reactions:
The mechanism of action for 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide primarily involves its role as an inhibitor of specific kinases involved in cell proliferation and survival pathways. The oxindole moiety is known to interact with ATP-binding sites on kinases, leading to:
Studies have demonstrated its efficacy against various cancer cell lines, indicating its potential as a therapeutic agent .
The physical properties of 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide include:
Chemical properties include:
The primary applications of 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide lie within medicinal chemistry and pharmacology:
The synthesis of 2-methyl-N-(2-oxoindolin-5-yl)propane-1-sulfonamide employs a convergent strategy involving sequential functionalization of the oxindole core followed by sulfonamide coupling. The key steps involve:
Critical parameters include stoichiometric control (1:1.2 oxindole:sulfonyl chloride ratio), moisture exclusion, and temperature maintenance (0–5°C) to minimize disubstitution. FT-IR confirms sulfonamide formation (νSO₂ asym 1336 cm⁻¹; νSO₂ sym 1163 cm⁻¹), while ¹³C NMR shows characteristic shifts (C-2 carbonyl at δC 178.2; sulfonamide C-S at δC 57.3) [1] [6].
Table 1: Key Sulfonylation Agents and Their Efficacy
Sulfonylating Agent | Base | Solvent | Yield (%) | Purity (HPLC) |
---|---|---|---|---|
2-Methylpropane-1-sulfonyl chloride | TEA | THF | 78 | 98.5% |
Methanesulfonyl chloride | Pyridine | DCM | 65 | 92.1% |
Benzenesulfonyl chloride | TEA | Acetonitrile | 70 | 95.3% |
Regioselective modification at oxindole’s C-3 position is achieved using Lewis acid catalysts:
X-ray crystallography validates regiochemistry (e.g., C3–C bond length 1.34 Å for alkenyl derivatives), confirming E-configuration [1] [6]. Microwave irradiation (100W, 100°C) reduces reaction times from 12h to 40min while maintaining 85% yield [1].
Table 2: Catalytic Systems for C-3 Functionalization
Catalyst | Reaction Type | Regioselectivity (C3/N1) | Yield (%) | Reaction Time |
---|---|---|---|---|
Sc(OTf)₃ (5 mol%) | Knoevenagel | >20:1 | 88 | 3 h |
BF₃·OEt₂ (10 mol%) | N-Boc protection | 1:>99 | 92 | 1 h |
ZnCl₂ (15 mol%) | Friedel-Crafts | 15:1 | 75 | 6 h |
Solvent polarity critically impacts sulfonylation kinetics:
Statistical optimization via Box-Behnken design identified optimal parameters: sulfonyl chloride excess (1.25 equiv), TEA (1.5 equiv), THF, 5°C, 4h – yielding 84±2% after recrystallization (EtOAc/hexane) [3].
Table 3: Solvent Effects on Sulfonylation Yield
Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |
---|---|---|---|
THF | 7.6 | 78 | <5% |
Dichloromethane | 8.9 | 75 | 7% |
Acetonitrile | 37.5 | 70 | 10% |
Ethanol | 24.3 | 40 | 45% |
Batch synthesis limitations include:
Continuous flow systems resolve these issues:
Table 4: Batch vs. Continuous Flow Performance Metrics
Parameter | Batch Reactor | Continuous Flow |
---|---|---|
Reaction Scale | 100 g | 5 kg/day |
Temperature Control | ±10°C | ±2°C |
Byproduct Formation | 12% | <1% |
Processing Time | 18 h | 4 h |
Solvent Consumption | 15 L/kg | 9 L/kg |
Systematic analog synthesis explores pharmacophore contributions:
Molecular docking reveals key interactions:
Table 5: SAR of Key Structural Analogs
Structural Modification | Biological Target | Potency (IC₅₀ or Kᵢ) | Key Interaction |
---|---|---|---|
5-NHSO₂CH₂CH(CH₃)CH₃ | VEGFR-2 | 0.18 μM | Lys548 H-bond |
3-(E)-Styryl-5-NHSO₂iPr | c-Kit | 0.09 μM | Phe1047 π-stacking |
5-NHSO₂Ph | BRCA2 | 8.42 μM | Phe1524 hydrophobic |
N1-Benzylated-5-NHSO₂iPr | SARS-CoV-2 3CLpro | 4.3 μM | His41 H-bond |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1